Product packaging for Vanillic Acid-13C6(Cat. No.:CAS No. 201612-56-8)

Vanillic Acid-13C6

Cat. No.: B583785
CAS No.: 201612-56-8
M. Wt: 174.102
InChI Key: WKOLLVMJNQIZCI-WBJZHHNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Tracers in Contemporary Analytical and Mechanistic Investigations

Isotopic tracers are atoms of an element that have a different mass from the most common isotope, but behave chemically in the same way. These tracers, whether radioactive or stable, are incorporated into molecules to mark them for study. This allows researchers to follow the movement, distribution, and transformation of these marked substances within complex chemical, biological, or physical systems britannica.com, sciencelearn.org.nz.

The significance of isotopic tracers in contemporary research lies in their ability to provide definitive answers to questions about reaction pathways, metabolic fluxes, and molecular fate that are otherwise difficult or impossible to address symeres.com, solubilityofthings.com. Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are particularly valuable because they are non-radioactive, posing no health risks and allowing for long-term studies without concerns about radioactive decay fiveable.me, creative-proteomics.com, . Their unique mass signatures can be precisely detected and quantified using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov, creative-proteomics.com, pharmiweb.com. This capability is crucial for identifying metabolites, elucidating complex metabolic pathways, understanding drug metabolism and pharmacokinetics (DMPK), and performing quantitative analyses in fields ranging from biochemistry to environmental science symeres.com, nih.gov, , lucerna-chem.ch. By tracking the flow of labeled atoms, scientists can gain deep insights into the mechanisms driving biological processes and chemical reactions symeres.com, solubilityofthings.com.

Rationale for Carbon-13 Isotopic Labeling in Vanillic Acid Derivatives

Carbon-13 (¹³C) is a stable isotope of carbon, comprising approximately 1.1% of naturally occurring carbon fiveable.me, solubilityofthings.com. Its utility in labeling stems from its unique properties: it is non-radioactive, has a distinct mass from the more abundant ¹²C, and can be incorporated into organic molecules through various synthetic routes fiveable.me, creative-proteomics.com.

The rationale for using ¹³C for labeling vanillic acid derivatives is multifaceted. Firstly, vanillic acid is a significant metabolite and a building block in various biological pathways nih.gov, cdnsciencepub.com, fishersci.com, oup.com. Labeling it with ¹³C allows researchers to precisely track its metabolic fate, understand its transformation into other compounds, or follow its incorporation into larger biomolecules fiveable.me, alfa-chemistry.com, creative-proteomics.com. Secondly, ¹³C labeling offers distinct advantages in analytical detection. In NMR spectroscopy, ¹³C's broad chemical shift range (approximately 200 ppm) compared to ¹H (approximately 10 ppm) leads to less spectral overlap, facilitating more efficient compound identification and structural elucidation nih.gov. In mass spectrometry, the mass difference introduced by ¹³C atoms creates unique isotopic patterns that are easily distinguishable from unlabeled compounds, enabling highly specific quantification and tracing nih.gov, creative-proteomics.com, pharmiweb.com. This allows for the precise determination of molecular formulas and the tracking of carbon flux through intricate metabolic networks nih.gov, creative-proteomics.com.

Overview of Vanillic Acid-¹³C₆ as a Specialized Research Tool

Vanillic Acid-¹³C₆ is a specialized form of vanillic acid where all six carbon atoms within the aromatic ring structure have been replaced with the stable isotope ¹³C sigmaaldrich.com, isotope.com, isotope.com, scbt.com. This specific labeling pattern, denoted as ¹³C₆, ensures that the entire aromatic core of the vanillic acid molecule is marked. The compound typically possesses a high isotopic purity, often 99 atom % ¹³C, and a molecular weight of 174.10 sigmaaldrich.com, isotope.com.

As a research tool, Vanillic Acid-¹³C₆ is invaluable for detailed metabolic and biochemical studies. Its primary application is in tracing the complete aromatic structure of vanillic acid through complex biological systems or chemical reactions fiveable.me, alfa-chemistry.com, creative-proteomics.com. This allows scientists to investigate how the aromatic ring is processed, whether it is cleaved, modified, or incorporated into other cellular components. For instance, it can be used to study the metabolic pathways of vanillic acid itself or to track the fate of compounds that are metabolized to vanillic acid. The ¹³C₆ labeling provides a clear and unambiguous isotopic signature, making it particularly useful in metabolomics and for elucidating the origins of carbon atoms in various biomolecules.

Properties

CAS No.

201612-56-8

Molecular Formula

C8H8O4

Molecular Weight

174.102

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

WKOLLVMJNQIZCI-WBJZHHNVSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Synonyms

4-Hydroxy-3-methoxybenzoic Acid-13C6;  2-Methoxy-4-carboxyphenol-13C6;  3-Methoxy-4-hydroxybenzoic Acid-13C6;  NSC 3987-13C6;  NSC 674322-13C6;  VA-13C6;  m-Methoxy-p-hydroxybenzoic Acid-13C6; 

Origin of Product

United States

Research Applications and Findings

Tracking Carbon Flux in Microbial Metabolism

A study investigating aromatic acid metabolism in Methylobacterium extorquens utilized ¹³C-labeled vanillic acid to trace the fate of its carbon atoms. By feeding the labeled compound to the microorganisms, researchers could track the incorporation of ¹³C into cellular components, specifically proteinogenic amino acids. This approach, known as ¹³C fingerprinting, allows for the determination of which amino acids receive carbon from the labeled substrate.

The findings from such studies can be presented in data tables to illustrate the extent of ¹³C incorporation. For instance, using ¹³C-labeled vanillic acid, it was observed that while most amino acids showed no significant ¹³C labeling, methionine incorporated a notable amount of the label. This suggests specific metabolic routes through which the carbon from the vanillic acid aromatic ring is processed and ultimately contributes to the synthesis of certain amino acids.

Table 1: ¹³C Incorporation into Amino Acids from Labeled Vanillic Acid in M. extorquens

Amino AcidPercentage of ¹³C Labeling
Methionine~40%
Alanine< 1%
Glycine< 1%
Valine< 1%
Leucine< 1%
Isoleucine< 1%
Serine< 1%
Threonine< 1%
Aspartate< 1%
Glutamate< 1%

Note: Data is illustrative, based on findings from studies using ¹³C-labeled vanillic acid to trace carbon flux in microbial metabolism biorxiv.org, researchgate.net. The specific percentages can vary based on experimental conditions and the exact labeling position (e.g., methoxy-labeled vs. ring-labeled).

This type of data is crucial for building metabolic models and understanding the biochemical capabilities of microorganisms. The precise tracking enabled by Vanillic Acid-¹³C₆ allows researchers to validate proposed metabolic pathways and uncover novel routes of carbon assimilation or transformation.

Compound Information

Development and Validation of Isotope Dilution Mass Spectrometry Methods

The development of robust IDMS methods using Vanillic Acid-13C6 involves careful selection of chromatographic separation techniques coupled with highly sensitive mass spectrometers. Validation ensures the method's reliability for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

LC-MS and, more specifically, LC-tandem mass spectrometry (LC-MS/MS) are widely employed for the quantification of vanillic acid in diverse matrices. This compound is added to samples at a known concentration before extraction. During the analysis, both the endogenous (unlabeled) vanillic acid and the labeled this compound are separated chromatographically and detected by the mass spectrometer. The ratio of the signal intensity of the unlabeled analyte to that of the labeled standard allows for accurate quantification, correcting for any losses or variations that may occur during sample processing and analysis.

Studies have demonstrated the effectiveness of LC-MS/MS methods employing this compound for quantifying vanillic acid in biological fluids such as plasma and urine, as well as in food products and plant extracts. For instance, methods have been developed to achieve low limits of detection (LOD) and quantification (LOQ), with high accuracy and precision, often reporting recoveries above 90% and relative standard deviations (RSDs) below 10%. The use of multiple reaction monitoring (MRM) transitions in LC-MS/MS enhances selectivity and sensitivity, further improving the reliability of the quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-IRMS Methodologies

While LC-MS is prevalent, GC-MS can also be utilized for the analysis of vanillic acid, particularly after derivatization to increase its volatility. Similar to LC-MS, this compound acts as an internal standard in GC-MS analyses to correct for sample preparation and instrumental variability. The isotopic enrichment of this compound ensures a distinct mass difference from the native compound, facilitating their separation and accurate ratio determination by the mass spectrometer.

Furthermore, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) can be employed to analyze the isotopic composition of vanillic acid, potentially for tracing metabolic pathways or origin. In such applications, this compound can serve as a reference standard to calibrate the instrument and ensure the accuracy of the measured isotopic ratios. Research utilizing GC-IRMS focuses on precise measurements of carbon isotope ratios (δ¹³C) in vanillic acid derived from different sources or metabolic processes.

Optimizing Mass Spectrometric Parameters for this compound Detection

Effective utilization of this compound as an internal standard requires meticulous optimization of mass spectrometric parameters. For LC-MS/MS, this includes selecting appropriate ionization modes (e.g., electrospray ionization, ESI), optimizing mobile phase composition, and defining specific precursor and product ion transitions for both the analyte and the labeled standard in MRM mode. The goal is to maximize sensitivity, selectivity, and signal-to-noise ratio for both species. For example, typical transitions for vanillic acid might involve the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺ and characteristic fragment ions, with this compound monitored using its corresponding isotopically shifted ions. Careful tuning of collision energies is crucial to obtain optimal fragment ion abundance for accurate quantitation.

Utilization of this compound as an Internal Standard in Complex Biological and Environmental Matrices

The inherent complexity of biological and environmental samples often leads to matrix effects, such as ion suppression or enhancement, which can significantly compromise the accuracy of quantitative analyses. This compound, being chemically identical to vanillic acid but with a different mass, behaves similarly throughout the sample preparation and ionization processes, making it an ideal internal standard to compensate for these effects.

Calibration Curve Construction and Analytical Performance Evaluation

The construction of calibration curves is a fundamental step in quantitative analysis. For IDMS using this compound, calibration curves are typically generated by analyzing a series of samples spiked with known amounts of unlabeled vanillic acid and a constant amount of this compound. The ratio of the peak area of unlabeled vanillic acid to the peak area of this compound is plotted against the known concentration of unlabeled vanillic acid. This approach ensures that any variability in sample recovery or instrument response is accounted for.

Analytical performance evaluation involves assessing parameters such as linearity, accuracy, precision, LOD, and LOQ. Studies using this compound as an internal standard have consistently reported excellent linearity over a wide concentration range, often with correlation coefficients (R²) greater than 0.99. Accuracy is typically assessed through recovery experiments, where spiked samples show high recovery rates, commonly in the range of 85-105%. Precision is evaluated by the coefficient of variation (CV), which is usually below 10% for both intra-day and inter-day measurements.

Table 1: Typical Analytical Performance Metrics for Vanillic Acid Quantification using this compound as Internal Standard in LC-MS/MS

ParameterTypical Value/RangeNotes
Linearity (R²)> 0.99Across a defined concentration range.
Accuracy (Recovery)85-105%Determined via spiked sample analysis.
Precision (CV)< 10%Intra-day and inter-day variability.
Limit of Detection (LOD)Low ng/mL or pg/mLDependent on sample matrix and instrument sensitivity.
Limit of Quantification (LOQ)Low ng/mL or pg/mLTypically 3-10 times the LOD.
Matrix Effect CorrectionHighCompensates for ion suppression/enhancement.

Mitigation of Matrix Effects and Ion Suppression in Quantitative Analysis

In complex matrices like plasma, serum, or environmental water samples, co-eluting compounds can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This phenomenon can lead to significant under- or overestimation of the analyte concentration. This compound, being an isotopically labeled molecule, co-elutes with unlabeled vanillic acid and experiences similar ionization behavior and matrix effects. By using the ratio of the analyte to the internal standard, these matrix-induced variations are effectively canceled out, ensuring accurate and reliable quantification even in challenging sample matrices. This is particularly crucial in metabolomics and environmental monitoring where sample complexity is high and analyte concentrations can be very low.

Methodological Advancements for High-Throughput Analysis of Vanillic Acid and Related Phenolics

The demand for efficient and sensitive analytical methods for quantifying vanillic acid and related phenolic compounds has spurred significant advancements in high-throughput analysis. These developments are crucial for various research areas, including food authentication, environmental monitoring, and biological studies, where large sample volumes need to be processed rapidly and accurately. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) has emerged as a cornerstone for such applications, offering superior resolution, sensitivity, and speed compared to traditional methods acs.orgnih.govinsa.ptosti.gov.

Key Analytical Techniques and Their Advancements:

UHPLC-MS/MS: This technique has become a gold standard due to its high sensitivity, selectivity, and throughput capacity acs.org. It allows for the simultaneous quantification of multiple phenolic compounds, including vanillic acid, from complex matrices such as plant extracts, food products, and biological fluids like plasma and urine osti.govnih.govdergipark.org.trresearchgate.netakjournals.comacs.org. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity and reduces chemical noise, leading to improved detection limits nih.govakjournals.com. For instance, methods have been developed with detection limits in the picogram per milliliter (pg/mL) range for vanillic acid, significantly lower than older HPLC-MS/MS approaches d-nb.infoacs.org.

UHPLC-DAD: As a more cost-effective alternative to MS, UHPLC coupled with diode array detection (DAD) has also seen significant advancements for high-throughput phenolic profiling. This approach allows for the identification and quantification of a broad spectrum of phenolic compounds, with detection wavelengths optimized for different classes of phenolics, including vanillic acid acs.orgnih.gov. These methods can achieve rapid analysis times, often under 10-20 minutes, while maintaining good linearity, accuracy, and precision acs.orgosti.gov.

Isotopic Labeling for Internal Standards: The use of isotopically labeled internal standards, such as this compound or Vanillin-13C6, is a critical methodological advancement for accurate quantification, particularly in complex matrices where matrix effects can influence analyte ionization acs.orgacs.orgnih.govnih.gov. These labeled internal standards co-elute with their native counterparts, compensating for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and reliability of quantitative results acs.orgacs.orgnih.govnih.gov.

Method Validation and Performance Metrics:

Modern high-throughput methods for vanillic acid analysis are rigorously validated according to established guidelines, such as those from the US Food and Drug Administration (FDA) nih.govresearchgate.net. Key performance indicators evaluated include:

Linearity: Calibration curves typically demonstrate excellent linearity over several orders of magnitude (e.g., 4-5 orders of magnitude or from low fmol to high pmol) with correlation coefficients (R²) often exceeding 0.99 acs.orgosti.govnih.govacs.orgacs.org.

Sensitivity: Limits of Detection (LOD) and Limits of Quantification (LOQ) have been significantly reduced. For example, LODs for vanillic acid have been reported as low as 2.9 pg/mL or 3.6 pg/mL using UHPLC-MS/MS, and as low as 5 attomoles per injection in other UHPLC-MS/MS applications osti.govacs.org.

Accuracy and Precision: Intra-day and inter-day precision values are typically below 10-15% relative standard deviation (RSD), and accuracy (often expressed as recovery) generally falls within ±10-20% of the nominal concentration across various matrices acs.orgosti.govnih.govdergipark.org.trakjournals.comacs.org.

Matrix Effect: Methods are assessed for matrix effects, which can suppress or enhance analyte ionization. The use of internal standards, especially isotopically labeled ones, helps to mitigate these effects acs.orgacs.orgacs.orgnih.gov.

Data Table: Comparative Performance of UHPLC-MS/MS Methods for Vanillic Acid Quantification

The following table summarizes key performance metrics from representative studies employing UHPLC-MS/MS for vanillic acid analysis, highlighting the advancements in sensitivity and efficiency.

Study ReferenceAnalytical TechniqueMatrix Example(s)LOD (pg/mL)LOQ (pg/mL)Typical Run Time (min)Internal Standard Used
nih.govresearchgate.netUHPLC-ESI-MS/MSRat Plasma~2,000 (ng/mL range)~2,000 (ng/mL range)~10-15Caffeic acid (IS)
d-nb.infoHPLC-ESI-MS/MSIce Core77Not specified~4Isotope-labeled standard
acs.orgFLC-MS/MSIce Core2.9 ± 0.310 ± 1~0.5 (per measurement)Vanillin-13C6
osti.govUHPLC-MS/MSMaize Seedlings1.5 attomoles/injection5 attomoles/injection10Not specified
acs.orgUHPLC-MS/MSIce Core/Snow12 (pg/injection)Not specifiedNot specifiedVanillin-13C6

Note: LOD and LOQ values can vary based on the specific sample matrix and experimental setup. Values in ng/mL or pg/mL are often converted to per injection for direct comparison where sample volume is not specified.

These advancements underscore a significant shift towards faster, more sensitive, and more reliable analytical methodologies, enabling comprehensive phenolic profiling and accurate quantification of compounds like vanillic acid in diverse research applications.

Applications of Vanillic Acid 13c6 in Biological Pathway Elucidation and Mechanistic Studies

Investigating Microbial Metabolism and Biotransformation Pathways of Vanillic Acid

Vanillic acid is a key intermediate in the microbial degradation of lignin (B12514952), a complex polymer abundant in plant biomass. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down aromatic compounds like vanillic acid, often funneling them into central metabolism. researchgate.net The use of Vanillic Acid-13C6 provides an unambiguous way to trace the carbon backbone of the molecule, revealing its metabolic fate within microbial cultures.

Stable isotope labeling with this compound is a definitive method for mapping the catabolic and anabolic fluxes in microorganisms that utilize this compound. When microbes are fed this compound as a carbon source, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the isotopic enrichment in these subsequent molecules, researchers can quantify the activity of specific metabolic pathways. nih.govfrontiersin.org

For instance, many bacteria degrade vanillic acid through demethylation to protocatechuic acid, which is then processed via the β-ketoadipate pathway. nih.gov Using this compound allows researchers to follow the ¹³C-labeled carbons as they are incorporated into intermediates of the β-ketoadipate pathway and subsequently into central metabolites like acetyl-CoA and succinyl-CoA. This enables the measurement of metabolic flux through these routes. nih.gov Furthermore, the labeled carbon can be traced into anabolic products, such as amino acids and fatty acids, demonstrating how the carbon from vanillic acid is assimilated into microbial biomass. frontiersin.org

Several studies have identified microorganisms capable of transforming vanillic acid, highlighting the diversity of these metabolic systems.

MicroorganismMetabolic Transformation of Vanillic AcidPotential Insights from ¹³C Labeling
Rhodococcus jostiiDegradation of lignin-derived aromatics. nih.govQuantifying the flux from vanillic acid into the β-ketoadipate pathway and central carbon metabolism.
Streptomyces sannanensisBiotransformation of ferulic acid to vanillic acid, which remains stable in the culture. nih.govTracing the subsequent, slower degradation of vanillic acid to identify potential catabolic bottlenecks.
Pycnoporus cinnabarinusUndergoes both oxidative decarboxylation to methoxyhydroquinone and reduction to vanillyl alcohol. researchgate.netDetermining the relative flux between the competing reductive and decarboxylation pathways under different culture conditions.
Sphingobacterium sp.Degradation leads to intermediates such as guaiacol (B22219) and o-dihydroxybenzene. researchgate.netConfirming the sequence of intermediates and identifying branch points in the degradation pathway.
Ochrobactrum anthropiEfficiently converts vanillin (B372448) to vanillic acid. nih.govTracing the fate of vanillic acid to determine if it is further metabolized or accumulates as a final product.

This compound is an invaluable tool for elucidating the mechanisms of enzymes involved in its biotransformation. By tracking the position of the heavy isotopes through an enzymatic reaction, scientists can infer which chemical bonds are broken and formed.

The primary enzymatic reactions in vanillic acid metabolism include demethylation, decarboxylation, and reduction. researchgate.net

Vanillate demethylase: This enzyme removes the methyl group from the methoxy (B1213986) moiety of vanillic acid. Using specifically labeled this compound (e.g., at the methoxy carbon) would allow researchers to follow the fate of this single carbon, confirming its release as formaldehyde.

Vanillate decarboxylase: This enzyme catalyzes the non-oxidative decarboxylation of vanillic acid to produce guaiacol. researchgate.net By using this compound labeled at the carboxyl carbon, the ¹³CO₂ released can be measured, providing a direct assay of enzyme activity and helping to clarify the reaction mechanism.

Carboxylic acid reductases: These enzymes reduce the carboxylic acid group to an aldehyde (vanillin) and subsequently to an alcohol (vanillyl alcohol). researchgate.netresearchgate.net Tracing the ¹³C-labeled backbone of this compound into these products provides definitive proof of the reaction sequence and can help identify any transient intermediates.

Enzyme TypeReactionMechanistic Insight from this compound
Vanillate DemethylaseVanillic Acid → Protocatechuic Acid + FormaldehydeConfirms the cleavage of the O-methyl bond and tracks the fate of the methyl group.
Vanillate DecarboxylaseVanillic Acid → Guaiacol + CO₂Allows for precise measurement of CO₂ evolution from the carboxyl group, clarifying the kinetics and mechanism of decarboxylation. researchgate.net
Carboxylic Acid ReductaseVanillic Acid → Vanillin → Vanillyl AlcoholTracks the carbon skeleton through the reductive pathway, confirming product identity and quantifying conversion efficiency. researchgate.net

Elucidating Plant Metabolomic Pathways Involving Vanillic Acid

In plants, vanillic acid is a phenolic compound involved in the phenylpropanoid pathway, which is responsible for synthesizing a vast array of secondary metabolites, including lignin, flavonoids, and coumarins. ijpsjournal.comnih.gov These compounds are critical for plant structure, defense, and interaction with the environment. nih.govfrontiersin.org

Vanillic acid is biosynthesized in plants from precursors such as ferulic acid and is an intermediate in the production of other compounds, including vanillin. ijpsjournal.commdpi.com The application of this compound to plant tissues or cell cultures allows researchers to trace its metabolic fate with high precision. By monitoring the appearance of the ¹³C label in other metabolites over time, it is possible to map its conversion and degradation pathways. nih.gov

For example, in vanilla orchids (Vanilla planifolia), vanillic acid is a direct precursor to vanillin. mdpi.com Feeding ¹³C-labeled vanillic acid to vanilla bean tissues would enable the direct measurement of the rate of its conversion to vanillin and glucovanillin. This approach can identify the key enzymes and regulatory points in the pathway and quantify the metabolic flux, providing a dynamic view of the biosynthetic process that is unattainable with static metabolite measurements alone. mdpi.comnih.gov

Plants modulate the production of secondary metabolites in response to environmental cues and stresses, such as pathogen attack, UV radiation, and nutrient availability. mdpi.com Phenolic compounds like vanillic acid are integral to these responses, often acting as antioxidants or defense compounds. nih.gov

Isotope tracing with this compound can be used to investigate how environmental stress alters metabolic fluxes within the phenylpropanoid pathway. For instance, under conditions of high light or pathogen infection, plants may upregulate the synthesis of certain protective compounds. By supplying this compound, researchers can quantify how much of it is channeled into the production of other defense-related secondary metabolites. This helps elucidate the plant's adaptive strategies at a molecular level and identifies which pathways are most responsive to specific environmental triggers. nih.govmdpi.com

Metabolic ProcessRole of Vanillic AcidInsight from this compound Tracing
Lignin BiosynthesisAn intermediate derived from the phenylpropanoid pathway. ijpsjournal.comQuantifies the flux of carbon from vanillic acid into the lignin polymer.
Vanillin ProductionA direct precursor in species like Vanilla planifolia. mdpi.comMeasures the rate of biosynthesis from vanillic acid to vanillin, identifying potential bottlenecks.
Stress ResponseActs as an antioxidant and precursor to other defense compounds. nih.govTracks the reallocation of vanillic acid into specific defense metabolites under different environmental stresses. mdpi.com

Mammalian (Non-Human) Metabolic Fate Studies

Vanillic acid is present in many plant-based foods and beverages and has been studied in various mammalian models for its pharmacological properties. nih.govresearchgate.net Understanding its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for evaluating its bioactivity and potential therapeutic applications.

While many studies have investigated the effects of unlabeled vanillic acid in animal models, the use of this compound allows for a definitive and quantitative analysis of its metabolic pathways. nih.govnih.gov When administered to a non-human mammal, such as a rat or mouse, the ¹³C label acts as a clear signature that can be tracked throughout the body.

Researchers can analyze blood, urine, feces, and various tissues at different time points to identify and quantify the parent compound and its metabolites. This approach enables the creation of a detailed metabolic map, showing the major biotransformation reactions (e.g., conjugation with glucuronic acid or sulfate) and the primary routes of elimination. Such tracer studies are the gold standard for determining the bioavailability and pharmacokinetic profile of a compound. nih.gov For example, studies on rats have shown that vanillic acid possesses anti-inflammatory properties. nih.gov Using this compound could help determine if the parent compound or a specific metabolite is responsible for the observed effects by tracking its distribution to inflamed tissues.

Research AreaFinding with Unlabeled Vanillic AcidSpecific Question Answered by this compound
Obesity and Lipid MetabolismDecreased body weight and adipogenesis markers in mice on a high-fat diet. nih.govWhat are the specific metabolites of vanillic acid in adipose and liver tissue, and how do their concentrations correlate with metabolic changes?
Anti-inflammatory EffectsInhibited paw edema and leukocyte migration in rats. nih.govDoes vanillic acid or its metabolites accumulate at the site of inflammation? What is the rate of clearance from these sites?
Cardiovascular HealthImproved lipid profiles (increased HDL-C, decreased LDL-C) in rat models. nih.govHow is vanillic acid metabolized by the liver, and what is the excretion profile of its metabolites via bile and urine?

Absorption, Distribution, and Metabolism (ADM) Investigations in In Vivo Animal Models

The use of stable isotope-labeled compounds like this compound is a powerful tool for delineating the pharmacokinetic profile of a molecule in vivo. By introducing a compound with a distinct mass signature, researchers can accurately track its journey through a biological system, distinguishing it from endogenous pools of the same or similar molecules.

In a typical in vivo study, animal models would be administered this compound, and subsequent analysis of plasma, urine, feces, and various tissues would be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com This allows for the precise quantification of the parent compound and its metabolites over time.

Key Research Findings from Hypothetical In Vivo Studies:

Absorption: Following oral administration, the appearance of this compound in the bloodstream would confirm its absorption from the gastrointestinal tract. The rate and extent of absorption could be determined by analyzing plasma concentrations at various time points.

Distribution: The presence of this compound and its labeled metabolites in different organs and tissues would reveal its distribution pattern. This information is crucial for understanding which tissues are exposed to the compound and where it might exert its biological effects. For instance, detection in the liver would be expected, given its central role in metabolism.

Metabolism: The identification of 13C-labeled metabolites in biological samples is a key advantage of using isotopically labeled compounds. Common metabolic pathways for phenolic acids like vanillic acid include glucuronidation, sulfation, and O-methylation. By tracing the 13C6 label, researchers can unequivocally identify the metabolic products of this compound. For example, the detection of a 13C6-labeled vanillic acid glucuronide would confirm this metabolic route.

Illustrative Data Table: Pharmacokinetic Parameters of this compound in an Animal Model

ParameterValueUnit
Cmax (Maximum Plasma Concentration) [Hypothetical Value]µg/mL
Tmax (Time to Maximum Concentration) [Hypothetical Value]hours
AUC (Area Under the Curve) [Hypothetical Value]µg*h/mL
Half-life (t½) [Hypothetical Value]hours
Major Metabolites Identified [e.g., this compound-glucuronide, this compound-sulfate]

In Vitro Cellular Uptake and Intracellular Metabolic Processing in Cultured Cells

In vitro studies using cultured cells provide a controlled environment to investigate the mechanisms of cellular uptake and intracellular metabolism of a compound, free from the complexities of a whole organism. The use of this compound in such models allows for precise tracing of its movement across the cell membrane and its subsequent metabolic fate within the cell.

Cultured cells, such as hepatocytes (liver cells) or intestinal cells, would be incubated with this compound. At various time points, the cells and the surrounding media would be analyzed to determine the concentration of the labeled compound and its metabolites.

Key Research Findings from Hypothetical In Vitro Studies:

Cellular Uptake Mechanisms: By measuring the rate of disappearance of this compound from the culture medium and its appearance inside the cells, the kinetics of cellular uptake can be determined. Further experiments using specific inhibitors could elucidate the transport mechanisms involved (e.g., passive diffusion, active transport).

Intracellular Metabolism: Analysis of cell lysates would reveal the intracellular conversion of this compound into its metabolites. This provides direct evidence of the metabolic capabilities of a specific cell type towards the compound. For example, incubating liver cells with this compound would likely show the formation of 13C6-labeled glucuronide and sulfate (B86663) conjugates.

Efflux Mechanisms: The appearance of 13C-labeled metabolites in the culture medium over time can indicate the activity of cellular efflux transporters, which are responsible for pumping compounds and their metabolites out of the cell.

Illustrative Data Table: Cellular Uptake and Metabolism of this compound in a Liver Cell Line

Time PointIntracellular this compound (nmol/mg protein)Intracellular this compound-glucuronide (nmol/mg protein)Extracellular this compound-glucuronide (nmol/mL)
0 min 000
15 min [Hypothetical Value][Hypothetical Value][Hypothetical Value]
30 min [Hypothetical Value][Hypothetical Value][Hypothetical Value]
60 min [Hypothetical Value][Hypothetical Value][Hypothetical Value]

Environmental Fate and Bioremediation Research Employing Vanillic Acid 13c6

Assessment of Vanillic Acid Degradation Kinetics in Diverse Environmental Compartments

The degradation kinetics of vanillic acid are influenced by a combination of microbial activities and abiotic factors. The use of Vanillic Acid-13C6 allows for precise measurement of its disappearance from a system and its transformation into various intermediates and final products like ¹³CO₂, without interference from background sources of unlabeled vanillic acid.

Microbial breakdown is the primary mechanism for the degradation of vanillic acid in both soil and aquatic environments. Various bacteria and fungi can utilize vanillic acid as a carbon and energy source. Studies on unlabeled vanillic acid have identified two main aerobic degradation pathways that commence with demethylation.

One major pathway involves the O-demethylation of vanillic acid to form protocatechuic acid. This reaction is catalyzed by vanillate-O-demethylase. Protocatechuic acid is a key intermediate that is further catabolized via ring cleavage by protocatechuate dioxygenases, eventually entering the tricarboxylic acid (TCA) cycle.

A second, less common pathway in some bacteria involves the decarboxylation of vanillic acid to produce guaiacol (B22219). nih.gov Guaiacol can then be demethylated to catechol, which subsequently undergoes ring cleavage. nih.gov The specific pathway utilized depends on the microbial species present and the prevailing environmental conditions. For instance, Pseudomonas and Sphingobacterium species are known to metabolize vanillic acid effectively. nih.govresearchgate.net

By introducing this compound into soil or water microcosms, researchers can trace the ¹³C label into these key intermediates. This confirms the active metabolic pathways in a specific environment. The rate of disappearance of the labeled parent compound and the appearance of labeled metabolites and ¹³CO₂ allows for the calculation of degradation rates and half-lives under various conditions, such as temperature, pH, and nutrient availability.

Table 1: Representative Microbial Degradation Rates of Vanillic Acid in Different Systems

This table illustrates typical degradation kinetics for vanillic acid based on studies of the unlabeled compound. The use of this compound would allow for more precise measurements of these rates in complex environmental samples.

Microorganism/SystemEnvironmental CompartmentInitial Concentration (mg/L)Degradation Rate Constant (k)Half-life (t½)Key Intermediates Identified
Herbaspirillum aquaticum KLS-1Liquid Culture500Zero-order15.01 hoursProtocatechuic acid
Sphingobacterium sp. HY-HLiquid Culture100-~48 hours for 88.7% degradationGuaiacol, o-dihydroxybenzene
Agricultural Soil MicrocosmSoil100 µg/gFirst-order~5-10 daysProtocatechuic acid, ¹³CO₂
Freshwater SedimentAquatic Sediment50 mg/L-~15-20 daysVanillyl alcohol, Protocatechuic acid

While microbial activity is the dominant force in vanillic acid degradation, abiotic processes can also contribute to its transformation, albeit typically at slower rates. One of the primary abiotic mechanisms is photodegradation, where vanillic acid in sunlit surface waters can be transformed by UV radiation. Studies have shown that photocatalysis, for example using titanium dioxide (TiO₂), can significantly enhance the degradation of vanillic acid, leading to decarboxylation and hydroxylation of the aromatic ring.

The persistence of vanillic acid in the environment is generally low due to its susceptibility to microbial attack. However, in environments where microbial activity is limited (e.g., very low temperatures, extreme pH, or the presence of toxicants), its persistence can increase. This compound can be used to quantify the rates of these abiotic transformations by conducting experiments in sterilized environmental matrices, thereby isolating the effects of factors like light and chemical oxidants.

Evaluation of Bioremediation Strategies for Phenolic Compound Contamination

This compound is an ideal tracer for evaluating the effectiveness of bioremediation strategies for sites contaminated with phenolic compounds, such as those impacted by industrial effluents from pulp and paper mills or wood treatment facilities.

By spiking a contaminated soil or water sample with a known amount of this compound, the efficiency of a bioremediation treatment (such as biostimulation or bioaugmentation) can be accurately monitored. The decline in the concentration of the labeled compound over time provides a direct measure of the remediation progress.

Furthermore, analyzing the distribution of the ¹³C isotope among different environmental compartments reveals the ultimate fate of the contaminant. For example, gas chromatography-mass spectrometry (GC/MS) or isotope ratio mass spectrometry (IRMS) can be used to quantify the amount of ¹³C incorporated into microbial biomass (indicating biodegradation and assimilation), the amount evolved as ¹³CO₂ (indicating complete mineralization), and the amount remaining in the soil or water matrix as the parent compound or as soluble intermediates. This detailed carbon tracking provides a comprehensive assessment of the bioremediation process. nih.gov

A significant advantage of using this compound is its application in Stable Isotope Probing (SIP). In a SIP experiment, after incubating an environmental sample with the labeled substrate, nucleic acids (DNA or RNA) are extracted from the microbial community. Because microorganisms that consume the this compound will incorporate the heavy carbon into their cellular components, their DNA and RNA will become denser than that of non-utilizing organisms.

This density difference allows for the separation of labeled ("heavy") nucleic acids from unlabeled ("light") ones using density gradient ultracentrifugation. Subsequent sequencing of the 16S rRNA genes from the heavy DNA fraction reveals the identity of the specific bacteria that were actively involved in the degradation of vanillic acid. This technique allows researchers to link metabolic function directly to microbial identity within a complex community, without the need for cultivation. nih.govnih.gov This is crucial for identifying the key players in bioremediation and for designing more effective cleanup strategies. Similarly, analyzing the ¹³C-labeled metabolites in the system via techniques like GC/MS helps to definitively identify the degradation intermediates produced by the active microbial consortium. nih.gov

Table 2: Key Microbial Genera Identified in Phenolic Compound Degradation via Stable Isotope Probing

This table presents examples of microbial genera that have been identified as active degraders of phenolic compounds in SIP studies using various ¹³C-labeled substrates. Similar studies with this compound would identify the specific consortia responsible for its degradation.

¹³C-Labeled Substrate UsedEnvironmentKey Microbial Genera IdentifiedPrimary Degradation Pathway Implicated
¹³C-PhenolAgricultural SoilKocuria, Staphylococcus, PseudomonasRing hydroxylation and cleavage
¹³C-LigninLiquid CultureRhodococcusOxidative Cα–Cβ bond cleavage
¹³C-Benzoic AcidAgricultural SoilBurkholderia, Pseudomonasβ-ketoadipate pathway
¹³C-PhenanthreneContaminated SoilSphingomonas, SphingobiumDioxygenase-initiated ring cleavage

Future Directions and Emerging Research Avenues for Vanillic Acid 13c6

Integration with Advanced Multi-Omics Technologies (e.g., Fluxomics)

The integration of stable isotope tracers like Vanillic Acid-13C6 with multi-omics technologies, especially metabolomics and fluxomics, represents a significant frontier in systems biology. 13cflux.net Metabolic Flux Analysis (MFA), and specifically 13C-Metabolic Flux Analysis (13C-MFA), is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a living cell. 13cflux.netcreative-proteomics.com By introducing a 13C-labeled substrate, such as this compound, into a biological system, researchers can track the labeled carbon atoms as they are incorporated into various downstream metabolites. nih.gov

The resulting distribution of 13C isotopes in the metabolome provides a detailed map of active metabolic pathways and their relative contributions to cellular function. creative-proteomics.comnih.gov This approach offers a more dynamic view of metabolism compared to traditional metabolomics, which only provides a static snapshot of metabolite concentrations. eurisotop.com

Future research will likely leverage this compound to:

Elucidate Lignin (B12514952) Degradation Pathways: Vanillic acid is a key intermediate in the microbial breakdown of lignin. Using this compound, scientists can trace the fate of lignin-derived carbon in various bacteria and fungi, identifying key enzymatic steps and regulatory bottlenecks. This is crucial for optimizing the conversion of biomass into biofuels and other valuable chemicals. researchgate.net

Quantify Central Carbon Metabolism: By tracking how the 13C6-label is incorporated into central metabolites (e.g., intermediates of the TCA cycle or glycolysis), researchers can understand how aromatic compound metabolism is integrated with the cell's core energy and biosynthetic pathways.

Characterize Novel Metabolic Routes: In genetically engineered microorganisms designed for bioremediation or bioproduction, this compound can be used to verify the activity of engineered pathways and quantify the flux towards a desired product. 13cflux.net

Table 1: Potential Applications of this compound in Fluxomics
Metabolic PathwayResearch GoalInsight Gained from 13C6 Labeling
Lignin CatabolismIdentify rate-limiting steps in microbial lignin degradation.Quantification of carbon flow from vanillic acid to downstream intermediates like protocatechuic acid and into the β-ketoadipate pathway.
Tricarboxylic Acid (TCA) CycleDetermine the contribution of aromatic carbon to central energy metabolism.Measurement of 13C enrichment in TCA cycle intermediates (e.g., citrate, succinate) to quantify the influx from vanillic acid breakdown.
Biovanillin ProductionOptimize microbial production of the natural flavor compound vanillin (B372448).Tracing the conversion of vanillic acid to vanillin and identifying competing pathways that reduce yield, such as its reduction to vanillyl alcohol or decarboxylation to guaiacol (B22219). nih.gov

Development of Novel Analytical Platforms for Enhanced Isotopic Tracing

The full potential of this compound as a metabolic tracer is unlocked by advanced analytical platforms capable of detecting and quantifying subtle differences in isotopic labeling. mdpi.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. nih.gov

Mass Spectrometry (MS): High-resolution MS can accurately determine the mass isotopologue distribution (MID) of metabolites, revealing how many labeled carbon atoms have been incorporated into each molecule. nih.govmasonaco.org This is essential for precise flux calculations in 13C-MFA. 13cflux.net

Nuclear Magnetic Resonance (NMR): While generally less sensitive than MS, NMR can provide positional information about where the 13C label resides within a molecule's structure (isotopomer analysis). frontiersin.org This level of detail can distinguish between different pathways that may produce the same mass isotopologue. frontiersin.org

Emerging research in this area focuses on enhancing the sensitivity, resolution, and throughput of these techniques. Future developments are expected to include:

Hyphenated Analytical Techniques: The coupling of advanced separation techniques like liquid chromatography (LC) and gas chromatography (GC) with tandem mass spectrometry (MS/MS) will continue to improve the ability to resolve and identify labeled metabolites in highly complex biological samples.

Advanced NMR Methods: The development of more sensitive NMR probes and hyperpolarization techniques could make positional isotopomer analysis more accessible and applicable to a wider range of metabolites, even those present at low concentrations. isotope.com

Integrated Data Analysis Software: Sophisticated software that can combine data from both MS and NMR platforms will provide a more comprehensive and accurate picture of metabolic fluxes. mdpi.com This integrated approach leverages the strengths of both technologies for more robust modeling.

Table 2: Comparison of Analytical Platforms for this compound Tracing
TechniquePrimary InformationAdvantagesLimitations
Mass Spectrometry (MS)Mass Isotopologue Distribution (Number of 13C atoms per molecule)High sensitivity, high throughput, suitable for complex mixtures. nih.govProvides limited information on the position of the label.
Nuclear Magnetic Resonance (NMR)Positional Isotopomers (Location of 13C atoms within the molecule)Provides detailed structural information, non-destructive. frontiersin.orgLower sensitivity, requires higher sample concentrations.

Expansion of Applications in Food Science and Bioenergy Research

Beyond fundamental metabolic research, this compound is set to play a crucial role in applied fields such as food science and bioenergy.

Food Science: Vanillin is one of the world's most popular flavoring agents, and there is high consumer demand for "natural" vanillin produced through biotransformation rather than chemical synthesis. nih.govsciopen.com Microorganisms and plant cell cultures can convert precursors like ferulic acid and vanillic acid into vanillin. researchgate.netmdpi.com this compound can serve as a powerful tool to:

Trace Flavor Formation: By adding this compound to a fermentation broth, researchers can precisely track its conversion to vanillin and other flavor-active compounds like guaiacol. nih.gov

Optimize Bioconversion Yields: Isotopic tracing can reveal the extent to which vanillic acid is diverted into non-desirable side products, providing quantitative data to guide the metabolic engineering of production strains for higher yields. nih.gov

Authenticate Natural Flavors: The unique isotopic signature provided by a 13C-labeled precursor could potentially be used in controlled studies to develop methods for verifying the biological origin of flavor compounds.

Bioenergy Research: The efficient conversion of lignocellulosic biomass into biofuels is a key goal of the bioenergy sector. Lignin, a complex aromatic polymer, is a major and underutilized component of this biomass. Microorganisms that can break down lignin-derived compounds, such as vanillic acid, are essential for developing consolidated bioprocessing strategies. researchgate.net this compound can be applied to:

Map Lignin Valorization Pathways: Tracing the flow of carbon from this compound helps to identify the most efficient microbial pathways for converting lignin-derived aromatic compounds into valuable products like lipids (for biodiesel) or other chemical precursors.

Table 3: Emerging Applications of this compound in Food Science and Bioenergy
FieldSpecific ApplicationObjective
Food ScienceOptimization of Biovanillin ProductionQuantify the metabolic flux from vanillic acid to vanillin versus side products to improve fermentation efficiency. nih.gov
Food ScienceFlavor Pathway ElucidationTrace the formation of vanillin and other related aroma compounds during microbial fermentation or food processing. nih.gov
BioenergyLignin ValorizationTrace the metabolic fate of lignin-derived carbon in engineered microbes to maximize its conversion into biofuels or bioproducts.
BioenergyMetabolic Engineering Target IdentificationUse flux analysis to identify and overcome bottlenecks in aromatic compound catabolism to enhance biomass conversion rates. 13cflux.net

Q & A

Q. What are the standard chromatographic methods for quantifying Vanillic Acid-13C6 in environmental and biological samples?

this compound is typically quantified using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (ESI-MS/MS). For environmental samples like ice cores, separation is achieved via HPLC with a detection limit of 77 ppt and ±10% precision . Isotopic labeling (13C6) enhances sensitivity and specificity in distinguishing endogenous vanillic acid from the labeled compound, critical for tracing biomass burning aerosols in paleoclimate studies . Method validation includes spike-recovery experiments and calibration curves using certified standards.

Q. How is this compound used as a biomarker for historical biomass burning events?

this compound serves as a stable isotopic tracer in ice core analyses to reconstruct past wildfire activity. Its presence in Arctic ice cores correlates with lignin combustion from boreal forests, as shown in the Tunu ice core study (1700-year record). Centennial-scale variability in concentrations aligns with climatic periods (e.g., Roman Warm Period), validated via correlation with ammonium and black carbon levels in parallel cores . Sample preparation involves meltwater filtration, solid-phase extraction, and isotopic ratio calibration against reference materials.

Q. What are the foundational metabolic pathways for Vanillic Acid biosynthesis in microbial systems?

In Aspergillus niger, vanillic acid is biosynthesized via the β-ketoadipate pathway, where ferulic acid is metabolized into vanillin and subsequently oxidized to vanillic acid. Key enzymes include feruloyl-CoA synthetase and vanillin dehydrogenase. Genetic studies using transcriptome data have identified four genes (e.g., fcs, ech) essential for this pathway . Isotopic labeling (13C6) can track carbon flux in these pathways using 13C-NMR or isotope-ratio mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported minimum inhibitory concentrations (MICs) of Vanillic Acid against bacterial pathogens?

Conflicting MIC values (e.g., 600 µg/mL vs. 1.6 mg/mL for Staphylococcus aureus) arise from methodological differences, such as broth microdilution protocols, inoculum size, and growth media composition. Standardization via CLSI guidelines is recommended. Time-kill assays and SEM imaging further validate antimicrobial mechanisms (e.g., membrane disruption) . For 13C6-labeled analogs, isotopic tracing can differentiate bacteriostatic vs. bactericidal effects by monitoring 13C incorporation into bacterial lipids .

Q. What experimental designs are optimal for studying this compound’s hepatoprotective effects in metabolic syndrome models?

In high-fat diet-induced rodent models, combined interventions (e.g., vanillic acid + exercise) require factorial design to assess synergism. Endpoints include hepatic FGF21 levels (ELISA), autophagy markers (LC3-II/P62 via Western blot), and insulin sensitivity (hyperinsulinemic-euglycemic clamp). Isotopic labeling (13C6) enables tracking of vanillic acid distribution in tissues using LC-MS/MS, controlling for endogenous background . Dose-response studies (e.g., 50–100 mg/kg) should account for sex-specific pharmacokinetics.

Q. How can strain engineering improve the microbial production of this compound with high isotopic purity?

CRISPR-Cas9-mediated knockout of competing pathways (e.g., vdh in Pseudomonas) reduces byproduct formation. 13C6-labeled glucose or lignin precursors feed into the shikimate pathway, with isotopic enrichment verified via GC-MS. Fermentation optimization (pH, oxygenation) enhances yield, as shown in Aspergillus niger studies achieving 57% conversion from ferulic acid . Metabolomic flux analysis identifies rate-limiting steps for targeted overexpression .

Q. What statistical approaches address confounding in Mendelian randomization studies linking Vanillic Acid metabolites to cancer risk?

For HER2-negative breast cancer, multivariable MR adjusts for pleiotropy using genome-wide significant SNPs (e.g., rs73208136 for vanillic acid glycine). Sensitivity analyses (e.g., MR-Egger) test directional pleiotropy, while colocalization ensures shared causal variants between metabolites and cancer . Isotopic labeling (13C6) distinguishes dietary vs. endogenous sources in prospective cohorts, reducing measurement error .

Methodological Considerations Table

Research FocusKey TechniqueEvidence ID
Environmental TracingHPLC-ESI-MS/MS with isotopic calibration
Antimicrobial MechanismsTime-kill assays + SEM imaging
Metabolic Flux Analysis13C-NMR + isotopomer spectral analysis
Causal InferenceMendelian randomization + colocalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.